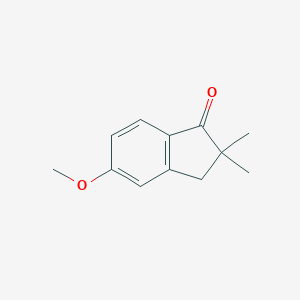
5-Methoxy-2,2-dimethylindanone
概要
説明
5-Methoxy-2,2-dimethylindanone, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the human body. The purpose of
科学的研究の応用
5-Methoxy-2,2-dimethylindanone has been used in scientific research to study its effects on the human body. It has been shown to have psychoactive properties, and it has been used as a model compound to study the mechanism of action of other psychoactive drugs. 5-Methoxy-2,2-dimethylindanone has also been used to study the effects of psychoactive drugs on the brain and nervous system.
作用機序
The mechanism of action of 5-Methoxy-2,2-dimethylindanone is not fully understood, but it is believed to act as a serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain. This activation of serotonin receptors is thought to be responsible for the psychoactive effects of 5-Methoxy-2,2-dimethylindanone.
生化学的および生理学的効果
5-Methoxy-2,2-dimethylindanone has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation and reward processing. 5-Methoxy-2,2-dimethylindanone has also been shown to increase heart rate and blood pressure, and it can cause changes in body temperature and respiration rate.
実験室実験の利点と制限
The advantages of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its ability to act as a model compound for studying the effects of other psychoactive drugs, its ability to activate serotonin receptors in the brain, and its ability to increase the levels of serotonin and dopamine. However, the limitations of using 5-Methoxy-2,2-dimethylindanone in lab experiments include its psychoactive properties, which can make it difficult to control for confounding variables, and its potential for causing adverse effects on the human body.
将来の方向性
There are a number of future directions for research on 5-Methoxy-2,2-dimethylindanone. One area of research is to study the effects of 5-Methoxy-2,2-dimethylindanone on specific serotonin receptor subtypes, which could lead to the development of new drugs for the treatment of mood disorders. Another area of research is to study the long-term effects of 5-Methoxy-2,2-dimethylindanone on the brain and nervous system, which could help to identify potential risks associated with its use. Finally, research could be done to develop new synthesis methods for 5-Methoxy-2,2-dimethylindanone that are more efficient and environmentally friendly.
特性
CAS番号 |
124688-06-8 |
|---|---|
製品名 |
5-Methoxy-2,2-dimethylindanone |
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
5-methoxy-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-8-6-9(14-3)4-5-10(8)11(12)13/h4-6H,7H2,1-3H3 |
InChIキー |
ZENPNFPJVPODJW-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)OC)C |
正規SMILES |
CC1(CC2=C(C1=O)C=CC(=C2)OC)C |
同義語 |
2,3-DIHYDRO-2,2-DIMETHYL-5-METHOXY-1H-INDEN-1-ONE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

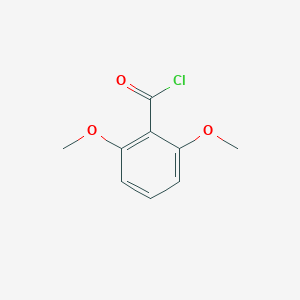
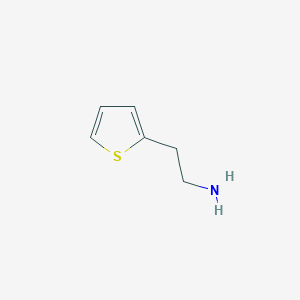
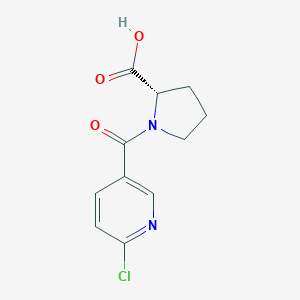
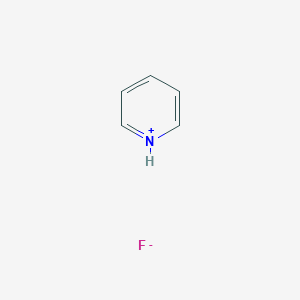
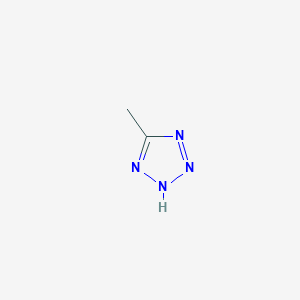
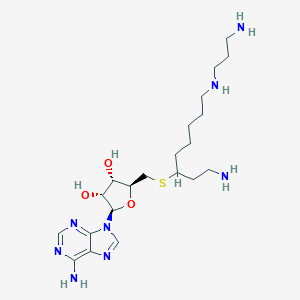
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)
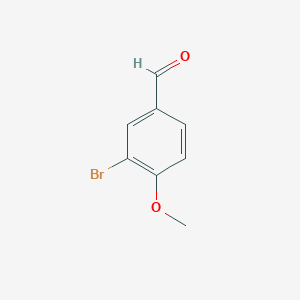
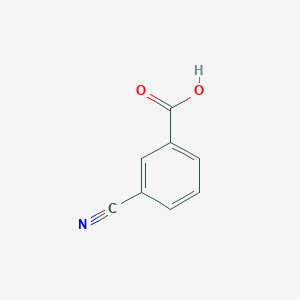
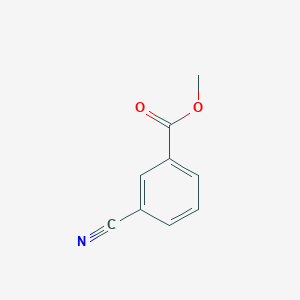
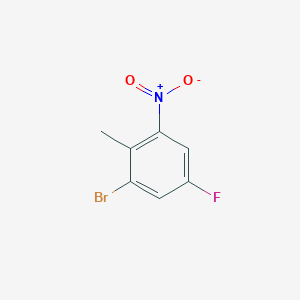
![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)
![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)